Bienvenue dans la boutique en ligne BenchChem!

Mafenide

Antimicrobial Susceptibility Burn Wound Infection Pseudomonas aeruginosa

Sourcing Mafenide for burn wound research or formulation? Its pABA-independent mechanism and rapid eschar penetration (80-90% in 5h) make it the definitive topical antimicrobial for Pseudomonas aeruginosa control—not substitutable with generic sulfonamides. Ensure high purity for reproducible in vitro/in vivo outcomes.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 138-39-6
Cat. No. B1675902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafenide
CAS138-39-6
Synonyms4 Homosulfanilamide
4-Homosulfanilamide
Bensulfamide
Mafenide
Mafenide Acetate
Mafylon
Maphenid
Marfanil
Napaltan
Sulfabenzamine
Sulfamylon
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)N
InChIInChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
InChIKeyTYMRLRRVMHJFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mafenide (CAS 138-39-6) for Topical Burn Care: Overview and Core Properties for Scientific Sourcing


Mafenide (α-amino-p-toluenesulfonamide; CAS 138-39-6), typically formulated as mafenide acetate, is a synthetic, bacteriostatic sulfonamide-class antimicrobial agent indicated for topical administration in severe burn wounds [1]. A defining structural feature—a methylene group between the benzene ring and the amino nitrogen—differentiates it from classical sulfonamides [2]. This alteration confers a mechanism of action that is not antagonized by para-aminobenzoic acid (pABA), serum, or tissue exudates, enabling efficacy in the complex biochemical milieu of devitalized burn tissue [3]. Mafenide acetate exerts broad-spectrum activity against gram-negative and gram-positive pathogens, including Pseudomonas aeruginosa and certain anaerobes, and is distinguished by its ability to rapidly penetrate avascular burn eschar to achieve therapeutic concentrations at the viable tissue interface [4].

Why Topical Sulfonamide Substitution Fails: Critical Differentiation of Mafenide in Burn Care


The selection of a topical antimicrobial for burn wound management cannot be based solely on sulfonamide class membership. Substituting mafenide with a generic sulfonamide or even another widely used topical agent like silver sulfadiazine introduces significant clinical risk due to fundamental differences in mechanism, penetration, and spectrum [1]. Unlike classical sulfonamides such as sulfisoxazole, mafenide's antibacterial activity is not inhibited by pABA, pus, or tissue exudates—a critical advantage in the ischemic, proteinaceous environment of a burn wound [2]. Furthermore, mafenide's unique ability to diffuse rapidly through devascularized eschar to achieve bactericidal concentrations at the sub-eschar space [3] is not a universal property of its analogs. Therefore, a generic substitution approach ignores these quantifiable differentiators and can directly undermine therapeutic outcomes, particularly against life-threatening Pseudomonas aeruginosa infections.

Quantitative Evidence Guide: Verifiable Differentiation of Mafenide from Comparators


Efficacy Against Pseudomonas aeruginosa: Comparative MIC and Activity Data

Mafenide acetate demonstrates significantly superior in vitro activity against clinical isolates of Pseudomonas aeruginosa compared to alternative topical agents. In a study of multi-drug resistant organisms from burn patients, mafenide acetate showed the highest activity against gram-negative pathogens, including P. aeruginosa, with activity that was significantly greater than that of mupirocin (Bactroban) (p < 0.05) [1]. A separate study comparing MIC distributions found that while both mafenide acetate and silver sulfadiazine were effective, the peak of the MIC distribution for mafenide acetate was 200 μg/mL, compared to 25 μg/mL for silver sulfadiazine [2].

Antimicrobial Susceptibility Burn Wound Infection Pseudomonas aeruginosa

Mechanism of Action: pABA-Independent Activity vs. Classical Sulfonamides

Unlike classical sulfonamides which inhibit dihydropteroate synthase (DHPS) in a manner competitively antagonized by p-aminobenzoic acid (pABA), mafenide does not inhibit DHPS. Enzymatic assays have demonstrated that mafenide fails to inhibit this target, and its antibacterial activity is not reversed by pABA, serum, or tissue exudates [1][2]. This is a stark mechanistic difference from sulfisoxazole and other traditional sulfonamides, which are readily antagonized by the high pABA concentrations found in necrotic tissue.

Mechanism of Action Dihydropteroate Synthase Sulfonamide Resistance

Superior Eschar Penetration Kinetics vs. Silver Sulfadiazine

Mafenide exhibits significantly faster and deeper penetration into burn eschar compared to silver sulfadiazine, a critical pharmacokinetic advantage [1]. Following topical application of a 5% solution, 80-90% of a mafenide dose is delivered to burned tissue within five hours, achieving peak tissue concentrations 2- to 5-fold above the minimum inhibitory concentration (MIC) for P. aeruginosa within 1-2 hours [2][3]. In contrast, silver sulfadiazine penetrates eschar poorly and does not reliably achieve therapeutic levels at the sub-eschar interface where invasive infection originates.

Eschar Penetration Pharmacokinetics Burn Wound Dressing

Broad-Spectrum Antimicrobial Potency: In Vitro Log Reduction Data

Mafenide acetate demonstrates potent, broad-spectrum antimicrobial activity in vitro, extending beyond gram-negative pathogens to include gram-positive species and anaerobes. A recent study on a novel mafenide acetate electrospun dressing reported a 7- to 9-log reduction in bacterial counts against a panel of representative burn wound pathogens [1]. This level of kill is consistent with the established broad bacteriostatic action of mafenide against many gram-positive organisms, including Clostridium species, which differentiates it from agents like silver nitrate that have a narrower spectrum or are ineffective against established infections [2][3].

Antimicrobial Spectrum Gram-Positive Log Reduction

Carbonic Anhydrase Inhibition: Potency Relative to Other Sulfonamides

Mafenide's inhibition of carbonic anhydrase is a known off-target effect that can lead to metabolic acidosis. Quantitatively, its potency against this enzyme is moderate relative to other sulfonamide-derived inhibitors. In a comparative study using fish carbonic anhydrase, the IC50 of mafenide was 142 μM for the gill isoform and 23 μM for the liver isoform [1]. In comparison, sulfanilamide, a classical sulfonamide, had much higher IC50 values (980 μM and 126 μM, respectively), indicating lower potency. However, mafenide is significantly less potent than the clinical carbonic anhydrase inhibitor acetazolamide, which had IC50 values of 20 μM and 14 μM on the same isoforms [1].

Carbonic Anhydrase IC50 Off-Target Effect

Thermal Stability: Mafenide vs. Co-Formulated Amphotericin B

In a topical solution co-formulated with amphotericin B (SMAT), the chemical structure and stability of mafenide were maintained for over 90 days across a range of storage temperatures [1]. In stark contrast, the amphotericin B component of the same solution degraded within just 2 days under warm storage conditions [1]. This demonstrates the inherent chemical robustness of mafenide in aqueous topical formulations relative to other anti-infectives.

Formulation Stability Thermal Degradation Shelf Life

High-Impact Application Scenarios for Mafenide Based on Differentiated Evidence


Prophylaxis and Treatment of Invasive Pseudomonas Burn Wound Sepsis

Mafenide is uniquely suited for managing the critical threat of invasive burn wound sepsis driven by Pseudomonas aeruginosa. Its ability to rapidly penetrate avascular eschar (80-90% dose delivery in 5 hours) [1] and achieve sub-eschar concentrations 2- to 5-fold above the MIC for P. aeruginosa [2] is unmatched by alternatives like silver sulfadiazine. This pharmacokinetic advantage, combined with its potent, pABA-independent activity [3], makes it the agent of choice when penetration to the viable tissue interface is paramount to prevent mortality from deep wound infection.

Management of Burns with Heavy Necrotic Burden or Eschar

In full-thickness burns with extensive eschar, the local biochemical environment—rich in pABA, pus, and cellular debris—antagonizes the activity of classical sulfonamides. Mafenide's unique mechanism, which is not inhibited by pABA or tissue exudates [3], ensures that its bacteriostatic activity is maintained in this hostile milieu. Its excellent activity against Clostridium species [4] further supports its use in these scenarios to prevent anaerobic colonization and infection within devitalized tissue.

Empiric Therapy for Polymicrobial Burn Wound Infections

When the microbial etiology of a burn wound infection is unknown or suspected to be polymicrobial, mafenide's broad-spectrum activity provides reliable empiric coverage. In vitro data confirms its potency against a wide range of gram-negative and gram-positive pathogens, including multi-drug resistant strains, with demonstrated 7- to 9-log reductions in bacterial counts [5]. This broad coverage is superior to narrower-spectrum agents like mupirocin (effective primarily against gram-positives) [6] and provides a crucial therapeutic bridge until definitive culture and susceptibility results are available.

Use in Austere or Resource-Limited Environments

The high thermal stability of mafenide makes it a logistically robust option for military field hospitals, disaster relief, or other settings with unreliable cold-chain infrastructure. Data shows mafenide remains stable for over 90 days in solution without refrigeration, whereas co-formulated drugs like amphotericin B degrade within 2 days [7]. This stability simplifies storage, reduces waste, and ensures reliable antimicrobial potency when access to advanced medical facilities is limited, a key factor for emergency stockpile procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mafenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.